molecular formula C17H24ClN3O3 B2894269 tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate CAS No. 1197553-84-6

tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate

カタログ番号: B2894269
CAS番号: 1197553-84-6
分子量: 353.85
InChIキー: UWIFQSCYITVWFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate is a piperidine-based compound featuring a ureido linker substituted with a 3-chlorophenyl group and a tert-butyl carbamate protecting group. This structural motif is common in medicinal chemistry, where piperidine scaffolds serve as key intermediates for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes. The tert-butyl group enhances solubility and stability during synthesis, while the 3-chlorophenyl substituent may influence binding affinity or pharmacokinetic properties.

特性

IUPAC Name

tert-butyl 4-[(3-chlorophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)21-9-7-13(8-10-21)19-15(22)20-14-6-4-5-12(18)11-14/h4-6,11,13H,7-10H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIFQSCYITVWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 3-(3-chlorophenyl)isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate is investigated for its potential therapeutic properties. It serves as a lead compound for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases. Its structure allows it to interact with biological macromolecules like proteins and nucleic acids, making it a candidate for enzyme inhibitors or receptor ligands.

The compound exhibits notable biological activities, making it a subject of interest in pharmacological studies. Its interactions with various biological targets can modulate enzyme activities, potentially leading to therapeutic effects. For example, it may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.

Key Biological Activities:

  • Antimicrobial Properties : Compounds similar to this have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 to 20 mm depending on the derivative tested.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedZone of Inhibition (mm)
This compoundS. aureus, E. coli9 - 20
Benzylpiperazine derivativesP. aeruginosa, K. pneumoniae8 - 18
Hydrolyzed peptide conjugatesVarious10 - 15

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers. The compound's stability and reactivity allow it to be integrated into various formulations designed for specific industrial purposes.

作用機序

The mechanism of action of tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.

類似化合物との比較

Analysis of Substituent Effects

  • Yield Trends : In benzothioamides, electron-withdrawing substituents (e.g., 3,4-dichloro in 7g) correlate with higher yields (67.0%) compared to 3-chloro (59.4% in 7f), suggesting steric or electronic effects during synthesis .
  • Molecular Weight : The target compound’s higher molecular weight (~417.5 vs. 277.36 for PK03447E-1) reflects the bulkier ureido-aryl group, which may impact solubility or membrane permeability .
  • Safety : Piperidine-carboxylates like PK03447E-1 necessitate stringent protective measures (e.g., gloves, respiratory protection), implying similar requirements for the target compound .

Functional Group Impact

  • Ureido vs.
  • Chlorine Substitution: The 3-chloro group may improve metabolic stability relative to non-halogenated analogs, as seen in benzothioamide SAR studies .

生物活性

tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C17H24ClN3O3
  • Molar Mass : 353.85 g/mol
  • CAS Number : 1197553-84-6

The compound features a piperidine ring, a tert-butyl group, and a chlorophenylureido moiety, which contribute to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 3-(3-chlorophenyl)isocyanate. The process is generally carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference. The reaction conditions usually require stirring at room temperature or slightly elevated temperatures for optimal yield .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalysis. This mechanism can result in modulation of various biochemical pathways, making it a candidate for therapeutic applications in various diseases .

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. One study demonstrated that a related piperidine derivative reduced tumor growth in xenograft models by modulating signaling pathways associated with cell survival and proliferation .

Neuropharmacological Effects

The compound's structure suggests potential activity in central nervous system disorders. Research has highlighted that piperidine derivatives can act on neurotransmitter receptors, influencing dopaminergic and serotonergic systems. A study focusing on similar compounds revealed their effectiveness as dopamine receptor antagonists, which could be beneficial in treating conditions like schizophrenia and Parkinson's disease .

Antimicrobial Activity

Piperidine derivatives have also shown promise as antimicrobial agents. A comparative study found that compounds with similar structural features exhibited selective antibacterial activity against Gram-positive bacteria. The introduction of lipophilic substituents significantly enhanced their efficacy against resistant strains such as MRSA .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AnticancerInhibition of tumor growth
NeuropharmacologicalDopamine receptor antagonism
AntimicrobialSelective activity against Gram-positive bacteria

Q & A

Basic: What are the key synthetic steps for preparing tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves:

Piperidine Core Functionalization : Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the amino group at the 4-position via nucleophilic substitution or reductive amination .

Urea Formation : React the amine intermediate with 3-chlorophenyl isocyanate or carbamate under anhydrous conditions (e.g., in CH₂Cl₂ or THF) with a base like triethylamine to form the ureido linkage. Monitor progress via TLC .

Purification : Use column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from ethanol/water mixtures) to isolate the product. Yield optimization may require iterative solvent screening .

Basic: Which analytical techniques confirm the compound’s identity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., urea NH protons at δ 5.5–6.5 ppm, tert-butyl at δ 1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z: ~377.16 for C₁₇H₂₅ClN₃O₃).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • Toxicity Mitigation : Classified under GHS Category 4 (acute toxicity). Avoid skin contact; wash immediately with soap/water. Store in sealed containers at 2–8°C .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Catalyst Screening : Use Pd-catalyzed coupling for aryl group introduction (e.g., Suzuki-Miyaura for chlorophenyl attachment) .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for urea formation. Microwave-assisted synthesis may reduce reaction time .
  • Workflow Efficiency : Implement continuous flow chemistry for multi-step processes to enhance scalability and reduce intermediates .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from cytotoxicity .
  • Structural Analog Analysis : Benchmark against tert-butyl derivatives with fluorophenyl or pyridinyl substituents to assess substituent-dependent activity trends .
  • Metabolic Stability Testing : Use liver microsome assays to evaluate if discrepancies arise from rapid in vivo degradation .

Advanced: What computational methods predict its target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., FAK) or GPCRs. Focus on urea’s hydrogen-bonding with catalytic lysine residues .
  • QSAR Modeling : Train models on piperidine-urea derivatives to correlate substituent electronegativity (e.g., Cl vs. F) with activity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Advanced: How to develop a stability-indicating HPLC method?

Methodological Answer:

  • Column Selection : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient over 20 min) .
  • Forced Degradation : Expose the compound to heat (40°C), acid (0.1M HCl), and base (0.1M NaOH) to identify degradation products. Monitor at 254 nm .
  • Validation : Assess linearity (1–100 µg/mL), precision (RSD <2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) per ICH guidelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。